Dynorphin (2-17)

Opioid Receptor Pharmacology β-Arrestin Signaling G Protein-Coupled Receptor

Dynorphin (2-17) is a des-tyrosine dynorphin A fragment (GGFLRRIRPKLKWDNQ) devoid of opioid receptor activity. It is the essential tool for isolating non-opioid dynorphin signaling in pain, addiction, and excitotoxicity studies. Procure this gold-standard control to eliminate KOR-mediated confounding effects and ensure data integrity in your research.

Molecular Formula C90H146N30O21
Molecular Weight 1984.3 g/mol
CAS No. 83608-80-4
Cat. No. B1611781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin (2-17)
CAS83608-80-4
Synonyms(des-Tyr(1))dyn A
1-de-Tyr-dynorphin
1-de-tyrosine-dynorphin
1-desTyr-dynorphin A
dyn A (2-17)
dynorphin (2-17)
dynorphin A (2-17)
dynorphin A, desTyr(1)-
dynorphin A, destyrosyl(1)-
dynorphin, des-Tyr(1)-
dynorphin, des-tyrosine(1)-
Molecular FormulaC90H146N30O21
Molecular Weight1984.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CN
InChIInChI=1S/C90H146N30O21/c1-7-50(6)73(119-77(130)58(28-18-36-103-89(98)99)108-74(127)57(27-17-35-102-88(96)97)110-79(132)62(40-49(4)5)115-80(133)63(41-51-21-9-8-10-22-51)107-71(124)47-106-70(123)45-93)85(138)112-59(29-19-37-104-90(100)101)86(139)120-38-20-30-67(120)84(137)111-56(26-14-16-34-92)76(129)114-61(39-48(2)3)78(131)109-55(25-13-15-33-91)75(128)116-64(42-52-46-105-54-24-12-11-23-53(52)54)81(134)118-66(44-72(125)126)83(136)117-65(43-69(95)122)82(135)113-60(87(140)141)31-32-68(94)121/h8-12,21-24,46,48-50,55-67,73,105H,7,13-20,25-45,47,91-93H2,1-6H3,(H2,94,121)(H2,95,122)(H,106,123)(H,107,124)(H,108,127)(H,109,131)(H,110,132)(H,111,137)(H,112,138)(H,113,135)(H,114,129)(H,115,133)(H,116,128)(H,117,136)(H,118,134)(H,119,130)(H,125,126)(H,140,141)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t50-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-/m0/s1
InChIKeyJECIBNXRPCZGQN-VKJHYFBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin (2-17) CAS 83608-80-4 for Kappa Opioid Receptor and Non-Opioid Pain Research


Dynorphin (2-17) (CAS 83608-80-4), also known as des-Tyr¹-dynorphin A or dynorphin A (2-17), is a 16-amino acid peptide fragment derived from the endogenous opioid peptide prodynorphin via proteolytic cleavage . This fragment lacks the N-terminal tyrosine residue of full-length dynorphin A (1-17) and is classified by MeSH as having no opioid binding potential [1]. Its scientific utility derives from its dual functional profile: it retains some interaction with the dynorphin A (1-17) receptor system while exhibiting a distinct non-opioid receptor-mediated pharmacology that is fundamentally different from typical opioid peptides [2].

Why Dynorphin (2-17) Cannot Be Substituted with Dynorphin A (1-17) or Standard KOR Agonists


The scientific selection of dynorphin (2-17) over its closely related analogs is critical due to its unique pharmacological bifurcation. Unlike the full-length dynorphin A (1-17), which acts as a potent agonist at κ-opioid receptors (KOR) with an EC₅₀ of 12.7 nM in β-arrestin-1 recruitment assays, dynorphin (2-17) exhibits a >150-fold loss of potency at this pathway (EC₅₀ ∼2000 nM) and is functionally inert at KOR, μ-opioid receptor (MOR), and δ-opioid receptor (DOR) in this assay [1]. In vivo, this translates to a stark functional divergence: dynorphin A (1-17) potently increases serum prolactin (ED₅₀ = 0.0011 mg/kg) and decreases operant responding in primates, whereas dynorphin (2-17) is completely ineffective at identical doses (0.32-3.2 mg/kg) [2]. This differential pharmacology renders dynorphin (2-17) an essential tool for isolating non-opioid, bradykinin B2 receptor-mediated, and NMDA receptor-associated mechanisms of the dynorphin system from canonical opioid receptor signaling [3].

Quantitative Differentiation of Dynorphin (2-17) CAS 83608-80-4: Comparative Evidence Guide


Dynorphin (2-17) Exhibits >150-Fold Loss of Functional Activity at KOR Compared to Dynorphin A (1-17) in β-Arrestin Recruitment

In a systematic β-arrestin-1 recruitment screen of endogenous opioid peptides, dynorphin A (2-17) exhibited an EC₅₀ of approximately 2000 nM at KOR with a maximum efficacy of 87%, whereas full-length dynorphin A (1-17) displayed an EC₅₀ of 12.7 nM with 100% maximal efficacy [1]. Crucially, dynorphin A (2-17) showed no measurable activity (NA) at MOR, DOR, or NOP receptors in this assay, confirming its functional selectivity profile [1].

Opioid Receptor Pharmacology β-Arrestin Signaling G Protein-Coupled Receptor

Dynorphin (2-17) Lacks Endocrine and Behavioral Effects Mediated by Dynorphin A (1-17) in Non-Human Primates

In rhesus monkeys, intravenous dynorphin A (1-17) produced a potent increase in serum prolactin levels (ED₅₀ = 0.0011 mg/kg i.v.), comparable to the selective KOR agonist U69,593 (ED₅₀ = 0.0030 mg/kg i.v.) [1]. In contrast, dynorphin A (2-17) was completely ineffective at doses up to 0.32 mg/kg i.v., a dose 290-fold higher than the ED₅₀ of dynorphin A (1-17) [1]. Similarly, dynorphin A (2-17) (1-3.2 mg/kg i.v.) failed to decrease food-reinforced operant responding, while dynorphin A (1-17) (0.1-3.2 mg/kg i.v.) produced robust suppression [1].

Neuroendocrinology Primate Behavior In Vivo Pharmacology

Dynorphin (2-17) Is 2.5-Fold Less Potent Than Dynorphin A (1-17) in Producing Motor Dysfunction but Mediates This Effect via Distinct Non-Opioid Mechanisms

In uninjured rats, intrathecal administration of both dynorphin A (1-17) and dynorphin A (2-17) produced motor dysfunction (paraparesis), but dynorphin A (1-17) was approximately 2.5 times more potent [1]. Pharmacological dissection with the κ-selective antagonist nor-binaltorphimine (nor-BNI) revealed that the motor effects of dynorphin A (1-17) at lower doses were markedly attenuated by nor-BNI, whereas nor-BNI did not modify the motor dysfunction produced by dynorphin A (2-17) [1]. This demonstrates that dynorphin A (2-17) produces motor impairment through a mechanism independent of κ-opioid receptor activation.

Spinal Cord Injury Motor Dysfunction Neurological Trauma

Dynorphin (2-17) Lacks Spinal Antianalgesic Activity Exhibited by Dynorphin A (1-17) in the Mouse Tail-Flick Assay

Dynorphin A (1-17) functions as an antianalgesic modulator in the spinal cord, opposing opioid-induced antinociception [1]. In the mouse tail-flick assay, intrathecal dynorphin A (2-17) was shown to lack intrinsic antianalgesic activity even at high doses (0.5-1 pmol), and did not antagonize antinociception produced by i.c.v. physostigmine or i.t. morphine [1]. However, dynorphin A (2-17) retained affinity for dynorphin A (1-17) receptors, as evidenced by its ability to reverse the antagonism of physostigmine antinociception produced by dynorphin A (1-17) [1].

Spinal Analgesia Antinociception Pain Modulation

Procurement-Guided Research Applications for Dynorphin (2-17) CAS 83608-80-4


Isolating Non-Opioid Mechanisms in Chronic Pain and Hyperalgesia Models

Dynorphin (2-17) is the optimal tool for investigating non-opioid, bradykinin B2 receptor-mediated, and NMDA receptor-associated mechanisms underlying chronic pain states. As demonstrated by its >150-fold lower potency at KOR in β-arrestin recruitment compared to dynorphin A (1-17) [1], and its naloxone-insensitive antinociceptive effects in inflammatory pain models [2], researchers can confidently attribute observed effects to non-opioid pathways rather than canonical opioid receptor signaling. This is particularly critical for studies where opioid receptor activation would confound the interpretation of pain-modulatory mechanisms.

Dynorphin Receptor Pharmacology and Negative Control Studies

For laboratories studying the dynorphin A (1-17) receptor system—a proposed non-opioid binding site distinct from classical opioid receptors—dynorphin (2-17) is an indispensable pharmacological tool. Evidence shows that dynorphin (2-17) binds to dynorphin A (1-17) receptors and can reverse the antianalgesic effects of dynorphin A (1-17) while lacking intrinsic antianalgesic activity itself [1]. This unique profile makes it ideal for competitive binding studies and as a functional antagonist control in assays designed to characterize this receptor system.

Spinal Cord Injury and Neurological Dysfunction Research

In traumatic spinal cord injury and neurological dysfunction models, dynorphin (2-17) enables precise dissection of opioid versus non-opioid pathophysiological mechanisms. The compound produces motor dysfunction with approximately 2.5-fold lower potency than dynorphin A (1-17), but its effects are completely insensitive to κ-opioid receptor antagonism by nor-BNI, unlike dynorphin A (1-17) [1]. This pharmacological selectivity makes dynorphin (2-17) the preferred reagent for studies investigating the non-opioid component of dynorphin-mediated secondary tissue damage and neurological impairment following spinal trauma.

Metabolic Stability and In Vivo Biotransformation Studies

Dynorphin (2-17) is a major biotransformation product of dynorphin A (1-17) in biological matrices, accumulating during ex vivo incubation in human blood while dynorphin A (1-13) and dynorphin A (1-10) are rapidly degraded (half-lives <1 min and ~10 min, respectively) [1]. This distinct metabolic stability profile positions dynorphin (2-17) as a key analyte for pharmacokinetic studies of the dynorphin system and as a reference standard for LC-MS/MS method development aimed at quantifying endogenous dynorphin peptide processing in biological samples [2].

Quote Request

Request a Quote for Dynorphin (2-17)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.